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Compound of Interest

7-Bromo-2-
Compound Name: , o
(trifluoromethyl)quinoline

Cat. No.: B574930

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2-
(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data
interpretation required for the structural elucidation of 7-Bromo-2-(trifluoromethyl)quinoline.
The document details the expected spectroscopic data based on its chemical structure and
provides standardized experimental protocols for its characterization.

Chemical Structure and Properties

7-Bromo-2-(trifluoromethyl)quinoline is a halogenated heterocyclic compound. Its structure
consists of a quinoline core substituted with a bromine atom at the 7-position and a
trifluoromethyl group at the 2-position.

Table 1: Chemical Identifiers and Properties
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Property Value Source
7-bromo-2-

IUPAC Name ) o PubChem
(trifluoromethyl)quinoline

Molecular Formula C1oHsBrFsN PubChem

Molecular Weight 276.05 g/mol PubChem

CAS Number 176722-72-8 PubChem
C1=CC(=CC2=C1C=CC(=N2)

SMILES PubChem
C(F)(F)F)Br

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for 7-Bromo-2-
(trifluoromethyl)quinoline, which are critical for confirming its structure. The predicted values
are based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Table 2: Predicted *H NMR Spectroscopic Data (500 MHz, CDCIs)

Chemical Shift (6, o Coupling Constant .
Multiplicity Assignment

ppm) (J, Hz)

~8.30 d ~8.8 H-4

~8.15 d ~1.8 H-8

~7.90 d ~8.8 H-5

~7.75 dd ~8.8,~1.8 H-6

~7.60 d ~8.8 H-3

Table 3: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)
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Chemical Shift (5, Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~150.1 q J(C,F)=35 C-2
~148.5 S C-8a
~137.0 S C-4
~131.0 S C-6
~129.5 S C-5
~128.0 S C-8
~125.0 S C-4a
~122.0 q J(C,F) = 275 CFs
~121.5 S Cc-7
~119.0 q JCF) =4 C-3

Table 4: Predicted °F NMR Spectroscopic Data (470 MHz, CDCIs)

Chemical Shift (6, ppm) Multiplicity Assignment

~-68.0 s CFs

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound.

Table 5: Predicted Mass Spectrometry Data
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Key Fragmentation

Technique lon m/z (calculated)
Peaks
ESI-MS [M+H]* 275.9681, 277.9661 [M-Br]*, [M-CFs]*
Isotopic pattern for
HRMS (ESI) [M+H]* 275.9685

one bromine atom

The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with an
approximate 1:1 ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1]

Table 6: Predicted Infrared (IR) Absorption Data

Wavenumber (cm~—?) Intensity Assignment
3100-3000 Medium C-H stretching (aromatic)
) C=C and C=N stretching

1600-1450 Medium-Strong o

(aromatic rings)

C-F stretching (trifluoromethyl
1350-1100 Strong

group)
~850 Strong C-H bending (out-of-plane)
~750 Strong C-Br stretching

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure
elucidation of 7-Bromo-2-(trifluoromethyl)quinoline.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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e Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
e 'HNMR:
o Acquire the spectrum with a spectral width of 16 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1 second.
o Acquire 16 scans and process with a line broadening of 0.3 Hz.
e 13C NMR:
o Acquire the spectrum with a spectral width of 240 ppm.
o Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
o Acquire 1024 scans and process with a line broadening of 1.0 Hz.
e 19F NMR:
o Acquire the spectrum with a spectral width of 100 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1 second.

o Acquire 64 scans.

Mass Spectrometry (High-Resolution)

o Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this
solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

 Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an
electrospray ionization (ESI) source.

o Data Acquisition:
o Infuse the sample solution at a flow rate of 5 pL/min.

o Acquire data in positive ion mode over a mass range of m/z 100-500.
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o Use a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation gas
temperature of 350 °C.

Infrared (IR) Spectroscopy

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an attenuated total reflectance (ATR) accessory.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal

ATR accessory.
o Data Acquisition:
o Collect the spectrum over a range of 4000-400 cm~1.
o Co-add 16 scans at a resolution of 4 cm~1.
o Perform a background scan of the clean ATR crystal prior to sample analysis.

Visualizations
Structure and Workflow Diagrams
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Structure Elucidation Workflow
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Caption: Workflow for the structure elucidation of 7-Bromo-2-(trifluoromethyl)quinoline.

Hypothetical Synthesis Pathway
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Caption: A plausible synthetic route for 7-Bromo-2-(trifluoromethyl)quinoline.

General Workflow for Biological Activity Screening

As the specific signaling pathway for 7-Bromo-2-(trifluoromethyl)quinoline is not defined in
the literature, a general workflow for its determination is presented.
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7-Bromo-2-(trifluoromethyl)quinoline
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Caption: General workflow for identifying the biological target and signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b574930#7-bromo-2-trifluoromethyl-quinoline-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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